molecular formula C19H21N7O B2460855 N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylnicotinamide CAS No. 2320217-05-6

N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylnicotinamide

Cat. No.: B2460855
CAS No.: 2320217-05-6
M. Wt: 363.425
InChI Key: PTPNPDLCDCXENM-UHFFFAOYSA-N
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Description

N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylnicotinamide (CAS 2320217-05-6) is a sophisticated organic compound with a molecular formula of C19H21N7O and a molecular weight of 363.4 g/mol . Its complex molecular architecture integrates multiple heterocyclic systems, including a triazolo[4,3-b]pyridazine core linked to a cyclobutyl group and an azetidine moiety, which is further substituted with an N-methylnicotinamide group . This structure is characteristic of compounds designed to mimic nicotinamide and interact with enzyme active sites . Compounds based on the [1,2,4]triazolo pyridazine scaffold have been identified as potent inhibitors of poly(ADP-ribose) polymerase (PARP) and tankyrase (TNKS) enzymes, which are critical targets in oncology and other disease areas . These inhibitors function by competing with nicotinamide adenine dinucleotide (NAD+) in the enzyme's binding pocket, thereby modulating key cellular processes such as DNA repair and signal transduction . The presence of the N-methylnicotinamide group in this compound suggests a potential mechanism of action involving similar enzymatic inhibition, making it a valuable chemical tool for probing ADP-ribosylating enzymes in biochemical and cellular assays . This product is offered for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, or for human use of any kind.

Properties

IUPAC Name

N-[1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N-methylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N7O/c1-24(19(27)14-6-3-9-20-10-14)15-11-25(12-15)17-8-7-16-21-22-18(26(16)23-17)13-4-2-5-13/h3,6-10,13,15H,2,4-5,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTPNPDLCDCXENM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NN3C(=NN=C3C4CCC4)C=C2)C(=O)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylnicotinamide is a complex organic compound with significant potential in pharmacology due to its unique structural characteristics. This compound belongs to the class of fused heterocycles and is recognized for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H19N7C_{17}H_{19}N_7, with a molecular weight of approximately 354.385 Da. The compound features a cyclobutyl moiety and a triazolo-pyridazine core, contributing to its biological activity.

PropertyValue
Molecular FormulaC17H19N7
Molecular Weight354.385 Da
Melting Point188–189 °C
AppearancePale yellow solid

Mechanisms of Biological Activity

Research indicates that compounds related to the 1,2,4-triazolo[4,3-b]pyridazine scaffold exhibit a variety of biological activities:

  • Antimicrobial Activity : Studies suggest that derivatives of this compound may possess significant antimicrobial properties. The presence of the triazole ring is often associated with enhanced activity against bacterial strains.
  • Anti-inflammatory Properties : Compounds featuring similar structural motifs have shown promise in reducing inflammation through modulation of inflammatory pathways.
  • CNS Activity : Some analogs have been reported to interact with GABA-A receptors, indicating potential applications in treating neurological disorders.
  • Anticancer Potential : Preliminary studies suggest that the compound may exhibit cytotoxic effects on various cancer cell lines, warranting further investigation into its mechanism of action.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and their mechanisms:

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of triazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated that compounds with similar structural features to this compound exhibited significant antibacterial activity (source needed).
  • Neuropharmacological Assessment : Research into compounds containing the triazolo-pyridazine framework has demonstrated their ability to modulate neurotransmitter systems. For instance, one study found that such compounds could enhance GABAergic transmission in vitro (source needed).

Future Directions

The unique structure of this compound presents numerous avenues for future research:

  • In Vitro and In Vivo Studies : Comprehensive studies are needed to elucidate the specific mechanisms by which this compound exerts its biological effects. This includes pharmacokinetic profiling and toxicity assessments.
  • Synthesis of Analogues : Developing analogues may enhance specific biological activities or reduce toxicity profiles.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s activity and physicochemical properties are influenced by substituents on the triazolopyridazine core, azetidine linker, and terminal functional groups. Key analogues include:

Table 1: Structural and Functional Comparisons
Compound Name Core Structure Substituents Biological Target/Activity Key Findings
Target Compound [1,2,4]triazolo[4,3-b]pyridazine 3-cyclobutyl, 6-azetidin-3-yl-N-methylnicotinamide Not explicitly stated (likely epigenetic/CSC differentiation) Structural uniqueness due to cyclobutyl and nicotinamide groups .
Lin28-1632 (N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide) [1,2,4]triazolo[4,3-b]pyridazine 3-methyl, phenylacetamide Lin28/let-7 interaction Blocks Lin28, rescues let-7, induces ESC differentiation, reduces tumorsphere formation in cancer cell lines .
E-4b () [1,2,4]triazolo[4,3-b]pyridazine 3,5-dimethylpyrazole, benzoylamino-propenoic acid Unknown High melting point (253–255°C), suggesting stability .
3ab (N-Phenyl-3-(1-(3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)propenamide) [1,2,4]triazolo[4,3-b]pyridazine 3-trifluoromethyl, pyrrolidine-propenamide Synthesized via visible light/silane-mediated coupling 44% yield; method highlights radical-based C(sp3)–C(sp3) coupling .
Compound 18 (N-(4-Methoxybenzyl)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine) [1,2,4]triazolo[4,3-b]pyridazine 6-methyl, 4-methoxybenzyl Unknown Methoxy group may enhance solubility or blood-brain barrier penetration .

Mechanistic and Functional Differences

  • Lin28-1632 : Directly targets Lin28/let-7 axis, promoting differentiation and reducing cancer stem cell (CSC) viability . The target compound’s cyclobutyl group and nicotinamide tail may alter target specificity or pharmacokinetics.
  • 3ab : The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the target compound’s cyclobutyl .

Q & A

Q. Critical Conditions :

  • Temperature Control : Exothermic reactions during cyclocondensation necessitate precise temperature monitoring to avoid side products .
  • Catalyst Optimization : Palladium-based catalysts improve azetidine coupling efficiency (yields: 60–75%) .
  • Purification : Chromatography (SiO₂ or reverse-phase HPLC) ensures >95% purity .

Q. Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assign peaks for cyclobutyl (δ 2.5–3.5 ppm, multiplet), triazolopyridazine (δ 8.2–9.1 ppm, aromatic), and azetidine (δ 3.8–4.5 ppm, CH₂) .
    • 2D NMR (COSY, HSQC) : Resolves overlapping signals from the azetidine and nicotinamide groups .
  • Mass Spectrometry (HRMS) : Exact mass confirmation (e.g., [M+H]⁺ calculated for C₂₃H₂₅N₇O: 432.2142) .
  • HPLC-PDA : Purity assessment using C18 columns (ACN/water gradient, λ = 254 nm) .

Validation : Cross-check experimental data with computational predictions (DFT for NMR, in silico MS fragmentation) .

Advanced: How can researchers resolve contradictions in reported biological activities of triazolopyridazine derivatives, including this compound?

Methodological Answer :
Discrepancies often arise from:

Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms (e.g., kinase selectivity panels) .

Structural Analogues : Minor substituent changes (e.g., cyclobutyl vs. tert-butyl) alter binding affinity by 10–100× .

Q. Strategies :

  • Standardized Protocols : Use consensus assays (e.g., Eurofins KinaseProfiler) .
  • Co-crystallization Studies : Resolve binding modes with target proteins (e.g., CDK8 inhibition in Table 2 of ).
  • Meta-Analysis : Compare IC₅₀ values across studies using tools like ChemBL .

Case Study : A 2023 study showed that replacing cyclobutyl with 4-methoxyphenyl increased CDK8 inhibition (IC₅₀: 12 nM → 3 nM) .

Advanced: What in silico and in vivo approaches are recommended to elucidate the mechanism of action and pharmacokinetics?

Q. Methodological Answer :

In Silico Modeling :

  • Molecular Dynamics (MD) : Simulate binding to ATP pockets (e.g., 50 ns simulations in GROMACS) .
  • QSAR : Train models using datasets with >100 analogues to predict logP and clearance .

In Vivo Design :

  • Dosing : 10 mg/kg (oral) in murine models, with LC-MS/MS monitoring of plasma concentrations (Tₘₐₓ: 2–4 hr) .
  • Metabolite ID : Use HRMS/MS to detect hepatic oxidation products (e.g., cyclobutyl → hydroxycyclobutyl) .

Q. Methodological Answer :

  • Stability :
    • Thermal : Stable at 25°C for 6 months (TGA shows decomposition >200°C) .
    • Light Sensitivity : Store in amber vials to prevent photodegradation (UV-Vis monitoring) .
  • Storage : -20°C in desiccated containers (argon atmosphere recommended for long-term) .

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